1-N',10-N'-diaminodecanediimidamide
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Overview
Description
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE is a heterocyclic organic compound with the molecular formula C10H24N6 and a molecular weight of 228.34 g/mol . It is also known by its IUPAC name, 1-N,10-N-diaminodecanediimidamide . This compound is characterized by its unique structure, which includes two primary amine groups and two amidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE typically involves the reaction of octane derivatives with hydrazine and imino compounds under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves:
Reactants: Octane derivatives, hydrazine, and imino compounds.
Conditions: Controlled temperature and pressure, often in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:
Batch Reactors: For controlled synthesis in large volumes.
Continuous Flow Reactors: For more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The primary amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Various oxidized derivatives.
Reduction: Simpler amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE involves its interaction with molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Cellular Pathways: Influence various cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,6-BIS(IMINO-HYDRAZINO-METHYL)HEXANE: A similar compound with a shorter carbon chain.
1,10-BIS(IMINO-HYDRAZINO-METHYL)DECANE: A similar compound with a longer carbon chain.
Uniqueness
1,8-BIS(IMINO-HYDRAZINO-METHYL)OCTANE is unique due to its specific carbon chain length and the presence of two primary amine groups and two amidine derivatives. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
7707-16-6 |
---|---|
Molecular Formula |
C10H24N6 |
Molecular Weight |
228.34 g/mol |
IUPAC Name |
1-N',10-N'-diaminodecanediimidamide |
InChI |
InChI=1S/C10H24N6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h1-8,13-14H2,(H2,11,15)(H2,12,16) |
InChI Key |
XIMHZCOKXSUNNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=NN)N)CCCC(=NN)N |
Origin of Product |
United States |
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